4-Cyclohexyl-4-oxobutyric acid

Vue d'ensemble

Description

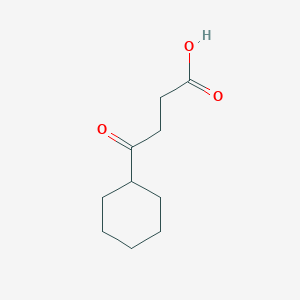

4-Cyclohexyl-4-oxobutyric acid is a chemical compound that belongs to the class of cyclohexanonesThis compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 4-Cyclohexyl-4-oxobutyric acid involves the reaction of succinic anhydride with cyclohexylmagnesium chloride. The reaction is typically carried out in an inert atmosphere using tetrahydrofuran and diethyl ether as solvents. The reaction mixture is maintained at a temperature range of 0 to 20 degrees Celsius for 24 hours .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of iron (III)-acetylacetonate as a catalyst in tetrahydrofuran and diethyl ether under an inert atmosphere is common. The reaction conditions are optimized to achieve high yields and purity .

Analyse Des Réactions Chimiques

Reduction of the Ketone Group

The ketone moiety undergoes enantioselective hydrogenation to produce chiral hydroxy derivatives. A patented process (US5442105A) demonstrates:

-

Conditions : 10–150 atm H₂ pressure, 0–50°C, using Ru(II)-BINAP catalysts.

-

Outcome : Methyl (2SR)-chloro-4-cyclohexyl-(3R)-hydroxybutyrate is formed with 99% yield and syn/anti isomer selectivity (65:35 ratio) .

| Reaction Type | Reagents/Catalysts | Conditions | Major Product | Yield | Selectivity |

|---|---|---|---|---|---|

| Hydrogenation | Ru(II)-BINAP, H₂ | 100 atm, 20°C | Methyl (3R)-hydroxybutyrate | 99% | 65% syn |

Esterification of the Carboxylic Acid

The carboxylic acid group reacts with alcohols to form esters, as shown in the synthesis of curcumin derivatives:

-

Reagents : DMAP, EDC in DCM.

-

Example : Reaction with 4-(cyclohexyl(phenyl)methoxy)-4-oxobutanoic acid yields esterified products .

| Reaction Type | Reagents | Conditions | Major Product | Yield |

|---|---|---|---|---|

| Esterification | DMAP, EDC | Room temperature | Cyclohexylphenylmethyl ester | 98% |

Amide Formation

The acid reacts with substituted anilines to produce bioactive amides:

-

Conditions : Coupling agents (e.g., DCC), room temperature.

-

Outcome : Amides 1–6 show 93.7% antifungal activity against Helminthosporium sativum .

| Reaction Type | Reagents | Conditions | Major Product | Biological Activity |

|---|---|---|---|---|

| Amidation | DCC, anilines | RT, 24 hrs | Cyclohexyl-oxobutanoic amides | Antifungal: 93.7% |

Substitution Reactions

The carbonyl group participates in nucleophilic substitutions:

-

Reduction : LiAlH₄ converts the ketone to a secondary alcohol.

-

Oxidation : N-Bromophthalimide oxidizes the α-position to form carboxylic acid derivatives.

| Reaction Type | Reagents | Conditions | Major Product |

|---|---|---|---|

| Reduction | LiAlH₄ | Anhydrous ether | 4-Cyclohexyl-4-hydroxybutyric acid |

| Oxidation | N-Bromophthalimide | Acetic acid, 30°C | Carboxylic acid derivative |

Enantioselective Epoxidation

The compound serves as a precursor in asymmetric synthesis:

Applications De Recherche Scientifique

Pharmaceutical Applications

Medicinal Chemistry:

4-Cyclohexyl-4-oxobutyric acid has been identified as a potential antidiabetic agent. Research indicates that it functions as a β-cell secretagogue, stimulating insulin secretion from pancreatic β-cells without affecting other cell types . In diabetic rat models, an optimal dosage of 100 mg/kg body weight was found to effectively enhance glucose tolerance .

Anti-inflammatory Properties:

The compound has shown promising anti-inflammatory effects. In vitro studies demonstrated a significant reduction in TNF-α levels in human cell lines treated with this compound, indicating its potential for developing anti-inflammatory medications.

Polymer Chemistry

In polymer science, this compound is utilized as an intermediate in synthesizing specialty polymers. Its incorporation can enhance the flexibility and durability of materials, making it valuable in the plastics industry . The compound's ability to form complex structures allows for the development of advanced materials with tailored properties.

Agricultural Chemicals

The compound is also relevant in formulating agrochemicals, contributing to the development of safer herbicides and pesticides. Its unique chemical structure allows for modifications that enhance efficacy while minimizing environmental impact . This application is crucial in addressing the growing demand for sustainable agricultural practices.

Flavor and Fragrance Industry

Due to its distinct aromatic properties, this compound is incorporated into flavoring agents and fragrances. This application capitalizes on its ability to provide desirable sensory characteristics in consumer products .

Research Applications

In organic synthesis and medicinal chemistry research, this compound serves as a versatile building block for creating complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution processes .

Case Study 1: Antimicrobial Efficacy

Objective: Evaluate the antimicrobial activity against Staphylococcus aureus.

Method: Disk diffusion method.

Results: Significant inhibition zones were observed compared to control groups, suggesting potential use in developing antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

Objective: Assess the impact on TNF-α levels in human cell lines.

Method: ELISA assays.

Results: A notable decrease in TNF-α levels indicated anti-inflammatory potential.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmaceuticals | Antidiabetic agent; stimulates insulin secretion | Effective at 100 mg/kg in diabetic rats |

| Polymer Chemistry | Enhances flexibility and durability of specialty polymers | Valuable for advanced material development |

| Agricultural Chemicals | Used in formulating safer herbicides and pesticides | Contributes to sustainable agriculture |

| Flavor & Fragrance | Incorporated into flavoring agents and fragrances | Provides desirable aromatic properties |

| Research Applications | Serves as a versatile building block for organic synthesis | Participates in various chemical reactions |

Mécanisme D'action

The mechanism of action of 4-Cyclohexyl-4-oxobutyric acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is known to affect various biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Cyclohexyl-4-oxobutanoic acid

- Cyclohexanebutanoic acid, gamma-oxo-

- Gamma-Oxocyclohexanebutanoic acid

Uniqueness

4-Cyclohexyl-4-oxobutyric acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its cyclohexyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules .

Activité Biologique

4-Cyclohexyl-4-oxobutyric acid, a derivative of butyric acid, has garnered attention for its potential biological activities, particularly in the context of diabetes and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

This compound is characterized by its unique chemical structure, which contributes to its biological functions. The compound's molecular formula is , and it exhibits properties typical of β-cell secretagogues, which stimulate insulin secretion from pancreatic β-cells without affecting other cell types .

The primary mechanism through which this compound exerts its effects involves:

- Stimulation of Insulin Secretion : The compound acts as a β-cell secretagogue, enhancing insulin production in response to glucose levels. This property is particularly beneficial in the management of diabetes .

- Selective Targeting : It selectively targets pancreatic β-cells, making it a potential candidate for treating conditions like neonatal diabetes where insulin regulation is crucial .

Antidiabetic Properties

Research indicates that this compound demonstrates significant antidiabetic effects. In studies involving diabetic rats, an optimal dosage of 100 mg/kg body weight was identified as effective for stimulating insulin secretion . This finding suggests its potential application in therapeutic settings for diabetes management.

Anti-inflammatory Effects

In addition to its antidiabetic properties, this compound has shown promise in reducing inflammation. Studies have indicated that derivatives of 4-oxobutanoic acids exhibit anti-inflammatory activity, which could be leveraged in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Insulin Secretion in Diabetic Models : A study demonstrated that administering this compound to diabetic rats resulted in a notable increase in plasma insulin levels compared to control groups .

- Inflammation Models : In vivo tests using carrageenan-induced paw edema models showed that compounds similar to this compound significantly reduced inflammation markers when compared to standard anti-inflammatory drugs like indomethacin .

- Structure-Activity Relationship Studies : Research on curcumin derivatives has provided insights into how structural modifications can enhance the biological activity of compounds similar to this compound. These studies emphasize the importance of specific functional groups in modulating activity against inflammation and other biological targets .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-cyclohexyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h8H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWROPDBVWQZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444989 | |

| Record name | 4-CYCLOHEXYL-4-OXOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15971-95-6 | |

| Record name | 4-CYCLOHEXYL-4-OXOBUTYRIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main finding of the research on 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608)?

A1: The research demonstrated that JTT-608, a 4-cycloalkyl-4-oxobutyric acid derivative, exhibits promising antidiabetic properties. Specifically, it was found to selectively enhance glucose-stimulated insulin secretion in both normal and diabetic rat models []. This suggests that JTT-608 could potentially be used to improve glucose tolerance and manage diabetes without affecting fasting blood glucose levels.

Q2: How does the structure of 4-(trans-4-methylcyclohexyl)-4-oxobutyric acid (JTT-608) relate to its activity?

A2: The study investigated a series of 4-cycloalkyl-4-oxobutyric acid derivatives to understand the relationship between structure and activity. They discovered that the trans-4-methylcyclohexyl substituent at the 4-position of the butyric acid chain was crucial for optimal antidiabetic activity []. Further research is needed to elucidate the precise mechanism by which this specific structure contributes to the observed effects on insulin secretion.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.